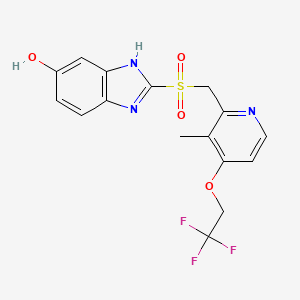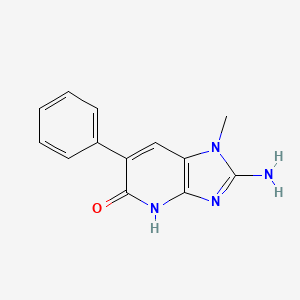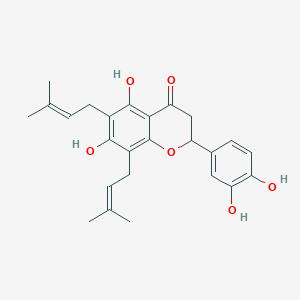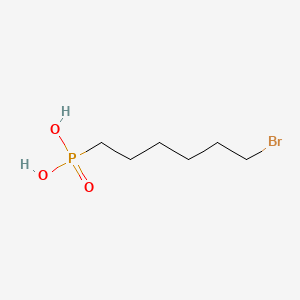
Galicaftor
Vue d'ensemble
Description
Applications De Recherche Scientifique
Galicaftor has several scientific research applications, including:
Chemistry: Used as a model compound to study CFTR correctors and their mechanisms.
Biology: Investigated for its effects on cellular processes and protein function.
Medicine: Explored as a potential treatment for cystic fibrosis, particularly in combination with other CFTR modulators.
Industry: Utilized in the development of new therapeutic agents and drug formulations
Analyse Biochimique
Biochemical Properties
Galicaftor plays a significant role in biochemical reactions as a CFTR corrector . It interacts with the CFTR protein, which is a chloride channel present on the surface of cells in the lungs and other organs. Mutations in the CFTR gene can lead to cystic fibrosis .
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by correcting the defective CFTR protein, thereby restoring its function and reducing the symptoms of cystic fibrosis .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the defective CFTR protein and correcting its structure. This correction allows the CFTR protein to move to the cell surface and function properly as a chloride channel .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. It has shown stability and long-term effects on cellular function in in vitro studies .
Metabolic Pathways
This compound is involved in the metabolic pathway related to the CFTR protein. It interacts with the CFTR protein, but specific enzymes or cofactors it interacts with are not mentioned in the available literature .
Subcellular Localization
Given its role as a CFTR corrector, it is likely to be localized where the CFTR protein is present, such as the cell surface .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de Galicaftor implique plusieurs étapes, en commençant par la préparation d'intermédiaires clésLes conditions de réaction impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour garantir un rendement et une pureté élevés .
Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et la conformité aux normes réglementaires. Des techniques telles que la chimie en flux continu et la synthèse automatisée peuvent être utilisées pour améliorer les taux de production et la cohérence .
Analyse Des Réactions Chimiques
Types de réactions : Galicaftor subit diverses réactions chimiques, notamment :
Réduction : Implique l'élimination d'atomes d'oxygène ou l'ajout d'atomes d'hydrogène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Implique le remplacement d'un groupe fonctionnel par un autre, souvent en utilisant des réactifs nucléophiles ou électrophiles.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, permanganate de potassium et autres agents oxydants.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium et autres agents réducteurs.
Substitution : Nucléophiles comme les halogénures, et électrophiles comme les halogénoalcanes.
Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que la réduction peut produire des composés désoxygénés .
4. Applications de la recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier les correcteurs du CFTR et leurs mécanismes.
Biologie : Étudié pour ses effets sur les processus cellulaires et la fonction des protéines.
Médecine : Exploré comme traitement potentiel de la mucoviscidose, en particulier en association avec d'autres modulateurs du CFTR.
Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques et de formulations pharmaceutiques
5. Mécanisme d'action
This compound exerce ses effets en ciblant la protéine CFTR, qui est défectueuse chez les patients atteints de mucoviscidose. Il agit comme un correcteur, contribuant à restaurer le bon repliement et la fonction de la protéine CFTR. Cela conduit à une amélioration du transport des ions chlorure à travers les membranes cellulaires, soulageant les symptômes de la mucoviscidose. Les cibles moléculaires et les voies impliquées comprennent la protéine CFTR et la machinerie cellulaire associée .
Composés similaires :
Lumacaftor (VX-809) : Un autre correcteur du CFTR utilisé en association avec l'ivacaftor.
Tezacaftor (VX-661) : Un correcteur du CFTR similaire à this compound, souvent utilisé dans les thérapies combinées.
Elexacaftor (VX-445) : Un nouveau correcteur du CFTR avec une efficacité accrue.
Unicité de this compound : this compound est unique par sa structure moléculaire spécifique et sa capacité à corriger le repliement de la protéine CFTR. Il a montré des résultats prometteurs lors d'essais cliniques, en particulier lorsqu'il est utilisé en association avec d'autres modulateurs du CFTR comme le navocaftor et l'ABBV-576 .
Mécanisme D'action
Galicaftor exerts its effects by targeting the CFTR protein, which is defective in cystic fibrosis patients. It acts as a corrector, helping to restore the proper folding and function of the CFTR protein. This leads to improved chloride ion transport across cell membranes, alleviating the symptoms of cystic fibrosis. The molecular targets and pathways involved include the CFTR protein and associated cellular machinery .
Comparaison Avec Des Composés Similaires
Lumacaftor (VX-809): Another CFTR corrector used in combination with ivacaftor.
Tezacaftor (VX-661): A CFTR corrector similar to Galicaftor, often used in combination therapies.
Elexacaftor (VX-445): A newer CFTR corrector with enhanced efficacy.
Uniqueness of this compound: this compound is unique in its specific molecular structure and its ability to correct CFTR protein folding. It has shown promising results in clinical trials, particularly when used in combination with other CFTR modulators like navocaftor and ABBV-576 .
Propriétés
IUPAC Name |
4-[(2R,4R)-4-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21F4NO7/c29-26(30)37-17-6-7-18-19(13-21(38-22(18)12-17)14-1-3-15(4-2-14)24(34)35)33-25(36)27(9-10-27)16-5-8-20-23(11-16)40-28(31,32)39-20/h1-8,11-12,19,21,26H,9-10,13H2,(H,33,36)(H,34,35)/t19-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDYQHXNAQHIKH-TZIWHRDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)NC4CC(OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1(C2=CC3=C(C=C2)OC(O3)(F)F)C(=O)N[C@@H]4C[C@@H](OC5=C4C=CC(=C5)OC(F)F)C6=CC=C(C=C6)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21F4NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
559.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1918143-53-9 | |
| Record name | Galicaftor [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1918143539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Galicaftor | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14894 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | GALICAFTOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J0IIT8QSQS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: How does Galicaftor interact with its target, the cystic fibrosis transmembrane conductance regulator (CFTR) protein, and what are the downstream effects of this interaction?
A: this compound is classified as a CFTR corrector, indicating its role in improving the function of the flawed CFTR protein. While its precise binding sites and mechanism of action are still being researched, studies employing a vast library of structurally similar corrector drugs, including this compound, suggest a potential binding site within the nucleotide binding domain 1 (NBD1) of the F508del-CFTR protein. [] This mutation-induced binding site demonstrates a strong affinity for corrector drugs like this compound. [] Binding at this site is believed to improve the processing and trafficking of F508del-CFTR to the cell surface, ultimately enhancing chloride ion transport across the cell membrane, a function compromised in cystic fibrosis. []
Q2: Can you elaborate on the computational chemistry and modeling studies conducted on this compound, and how do these studies contribute to our understanding of its interaction with CFTR?
A: The research highlights the use of ensemble docking studies, a computational chemistry approach, to investigate the potential binding sites of this compound and related corrector drugs on both wild-type and F508del-CFTR proteins. [] These simulations utilize a library of structurally similar compounds, including this compound, to predict favorable binding sites based on molecular interactions and energy calculations. [] By comparing the binding profiles of these drugs, researchers can glean insights into the structural basis of their activity and identify potential target sites for drug design. [] These computational models serve as valuable tools for understanding the molecular interactions between this compound and CFTR, ultimately guiding the development of more effective CFTR modulators.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(3R,6S,9S,12E,16S)-9-(4-Aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentaazacycloeicos-12-ene-16-carboxamide](/img/structure/B605010.png)





